Methyl 2-bromo-5-cyano-3-formylbenzoate
Description
Methyl 2-bromo-5-cyano-3-formylbenzoate is a multifunctional aromatic ester featuring a bromine atom at position 2, a cyano group at position 5, and a formyl group at position 3 of the benzoyl backbone. These substituents confer unique physicochemical properties, including enhanced electrophilicity (due to the electron-withdrawing cyano and bromo groups) and reactivity at the formyl site. The compound is of interest in synthetic organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and specialty polymers. Its structural complexity distinguishes it from simpler methyl esters, as its substituents influence solubility, stability, and intermolecular interactions.
Properties
IUPAC Name |
methyl 2-bromo-5-cyano-3-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)8-3-6(4-12)2-7(5-13)9(8)11/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSARGKAAOCQXSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1Br)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-5-cyano-3-formylbenzoate typically involves the bromination of methyl 2-cyano-3-formylbenzoate. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, at a controlled temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-5-cyano-3-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano and formyl groups can be reduced to their respective amine and alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols), solvents (ethanol, water), and catalysts (palladium, copper).
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Major Products:
Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.
Reduction Reactions: Amino and alcohol derivatives of the original compound.
Oxidation Reactions: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 2-bromo-5-cyano-3-formylbenzoate is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing new organic compounds and studying their properties.
Biology: In the development of new biochemical assays and probes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-cyano-3-formylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and the cyano and formyl groups play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, and its cyano and formyl groups can participate in various redox reactions, influencing its overall reactivity and mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Methyl Shikimate
Methyl shikimate () is a cyclic ester derived from shikimic acid, a key intermediate in aromatic amino acid biosynthesis. Unlike Methyl 2-bromo-5-cyano-3-formylbenzoate, methyl shikimate lacks aromatic substituents and instead features hydroxyl and carboxyl groups on a cyclohexene backbone. Its reactivity is dominated by ester hydrolysis and hydroxyl group participation, whereas the target compound’s bromo and cyano groups enable nucleophilic aromatic substitution and nitrile-based transformations .
Sandaracopimaric Acid Methyl Ester
This diterpenoid methyl ester () contains a fused tricyclic structure with a methyl ester group. While both compounds share the ester functional group, sandaracopimaric acid methyl ester’s non-aromatic, terpene-derived skeleton results in markedly different solubility (lipophilic) and stability (resistant to electrophilic substitution) compared to the aromatic, poly-substituted this compound .
Methyl Palmitate
A saturated fatty acid methyl ester (), methyl palmitate consists of a linear alkyl chain and lacks functional groups beyond the ester.
Physicochemical Properties (Theoretical Comparison)
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility | Reactivity Highlights |
|---|---|---|---|---|
| This compound | ~268.1 | Br, CN, CHO | Polar aprotic | Electrophilic substitution, nitrile reactions |
| Methyl Shikimate | ~200.2 | Hydroxyl, carboxylate | Polar protic | Ester hydrolysis, hydrogen bonding |
| Sandaracopimaric Acid Methyl Ester | ~348.5 | Tricyclic diterpene | Non-polar | Oxidation-resistant, thermal stability |
| Methyl Palmitate | ~270.5 | C16 alkyl chain | Non-polar | Saponification, combustion |
Spectroscopic and Analytical Profiles
- NMR/FTIR: this compound would exhibit distinct signals for the bromine atom (e.g., $^{1}\text{H}$ NMR deshielding at ~10 ppm for the formyl proton), contrasting with methyl shikimate’s hydroxyl proton resonance (~5 ppm) and sandaracopimaric acid methyl ester’s terpene-derived methylene signals .
- Chromatography : The target compound’s polarity would result in longer retention times in reverse-phase HPLC compared to methyl palmitate but shorter than methyl shikimate due to intermediate hydrophilicity .
Biological Activity
Methyl 2-bromo-5-cyano-3-formylbenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique structure characterized by several functional groups, including bromine, cyano, and formyl groups. These groups contribute to its reactivity and interaction with biological systems. The molecular formula is .
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its efficacy against various bacterial strains has been documented, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
2. Anticancer Activity
This compound has also been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of cellular pathways involved in cell survival and proliferation. The presence of the cyano group is particularly noteworthy, as it may enhance the compound's ability to interact with cellular targets involved in cancer progression .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Electrophilic Interactions : The bromine and cyano groups facilitate electrophilic interactions with nucleophiles in biomolecules, potentially leading to covalent modifications that alter protein function.
- Nucleophilic Substitution : The formyl group can engage in nucleophilic substitution reactions, affecting various metabolic pathways and contributing to its biological effects.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted on the effects of this compound on human cancer cell lines demonstrated a dose-dependent induction of apoptosis. The compound was shown to activate caspase pathways, leading to programmed cell death, which is critical for its anticancer effect. This study highlights the potential for this compound as a lead candidate in cancer therapy development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
